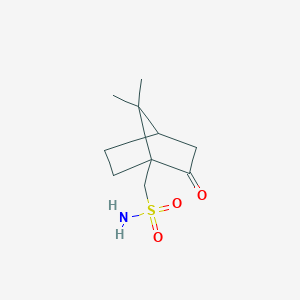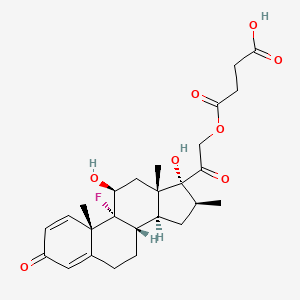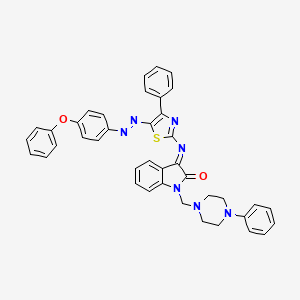
Ristomycin A aglycone, 22,31-dichloro-38-((decahydro-1-isoquinolinyl)carbonyl)-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teicoplanin aglycon, 38-perhydroisoquinolinyl carbonyl- is a glycopeptide antibiotic derived from the actinobacterium Actinoplanes teichomyceticus. It is known for its effectiveness against multidrug-resistant Gram-positive pathogens, making it a crucial component in the treatment of severe infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of teicoplanin aglycon involves three main stages:
Biosynthesis of Non-Proteinogenic Precursors: This stage involves the creation of unique amino acids that are not typically found in proteins.
Non-Ribosomal Peptide Synthetase (NRPS) Assembly: The heptapeptide aglycone is assembled through the action of NRPS.
Post-NRPS Tailoring: The aglycone undergoes further modifications to achieve its final structure.
Industrial Production Methods
Teicoplanin aglycon is produced industrially by cultivating Actinoplanes teichomyceticus under controlled conditions. The production process involves optimizing genetic and nutritional factors to enhance yield .
Analyse Des Réactions Chimiques
Types of Reactions
Teicoplanin aglycon undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated compounds.
Applications De Recherche Scientifique
Teicoplanin aglycon has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycopeptide antibiotics and their interactions with bacterial cell walls.
Biology: It serves as a tool to investigate the mechanisms of antibiotic resistance in bacteria.
Medicine: It is employed in the development of new antibiotics and in the treatment of infections caused by multidrug-resistant bacteria.
Mécanisme D'action
Teicoplanin aglycon exerts its effects by inhibiting the polymerization of peptidoglycan, a crucial component of bacterial cell walls. It binds to the D-Ala-D-Ala terminus of lipid II, preventing the cross-linking of peptidoglycan chains and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Actaplanin: Produced by Actinoplanes missouriensis, it shares structural similarities with teicoplanin aglycon.
Uniqueness
Teicoplanin aglycon is unique due to its high efficacy against multidrug-resistant Gram-positive pathogens and its relatively low toxicity compared to other glycopeptide antibiotics .
Propriétés
Formule moléculaire |
C67H60Cl2N8O17 |
|---|---|
Poids moléculaire |
1320.1 g/mol |
Nom IUPAC |
(1S,2R,19R,22S,34S,37R,40R,52S)-52-(1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carbonyl)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-21,35,38,54,56,59-hexone |
InChI |
InChI=1S/C67H60Cl2N8O17/c68-40-15-27-5-11-46(40)93-49-22-33-23-50(60(49)84)94-47-12-8-31(20-41(47)69)59(83)58-67(91)76-57(61(85)56-37-4-2-1-3-28(37)13-14-71-56)39-25-35(79)26-45(82)51(39)38-19-30(7-9-43(38)80)53(64(88)77-58)74-66(90)55(33)75-65(89)54-32-17-34(78)24-36(18-32)92-48-21-29(6-10-44(48)81)52(70)63(87)72-42(16-27)62(86)73-54/h5-12,15,17-26,28,37,42,52-59,71,78-84H,1-4,13-14,16,70H2,(H,72,87)(H,73,86)(H,74,90)(H,75,89)(H,76,91)(H,77,88)/t28?,37?,42-,52+,53-,54+,55-,56?,57+,58+,59-/m1/s1 |
Clé InChI |
JVICPUKSPYHQMV-WVKDKJNWSA-N |
SMILES isomérique |
C1CCC2C(C1)CCNC2C(=O)[C@@H]3C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@@H]6C(=O)N[C@@H]([C@@H](C7=CC(=C(C=C7)OC8=CC9=CC(=C8O)OC1=C(C=C(C[C@@H]2C(=O)N[C@@H](C4=CC(=CC(=C4)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@H]9C(=O)N6)C=C1)Cl)Cl)O)C(=O)N3)O |
SMILES canonique |
C1CCC2C(C1)CCNC2C(=O)C3C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C6C(=O)NC(C(C7=CC(=C(C=C7)OC8=CC9=CC(=C8O)OC1=C(C=C(CC2C(=O)NC(C4=CC(=CC(=C4)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC9C(=O)N6)C=C1)Cl)Cl)O)C(=O)N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















